molecular formula C15H13NO4S3 B3252304 4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate CAS No. 215655-43-9

4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate

Cat. No. B3252304
CAS RN: 215655-43-9
M. Wt: 367.5 g/mol
InChI Key: POVKOXUFYPYWBF-UHFFFAOYSA-N
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Description

The compound “4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate” is a complex organic molecule that contains several functional groups including a methoxy group, a thiophene ring, a thiazole ring, and a sulfonate group . These functional groups could potentially give the compound unique chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxy, thiophene, thiazole, and sulfonate groups would likely contribute to the overall shape and electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonate group might make the compound highly polar and soluble in water, while the aromatic rings could contribute to its stability .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how they can be utilized. For example, if the compound exhibits interesting optical or electronic properties, it could be studied for use in materials science or electronics .

properties

IUPAC Name

(4-methoxyphenyl) 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S3/c1-10-16-13(9-21-10)14-7-8-15(22-14)23(17,18)20-12-5-3-11(19-2)4-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVKOXUFYPYWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181109
Record name 4-Methoxyphenyl 5-(2-methyl-4-thiazolyl)-2-thiophenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215655-43-9
Record name 4-Methoxyphenyl 5-(2-methyl-4-thiazolyl)-2-thiophenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215655-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenyl 5-(2-methyl-4-thiazolyl)-2-thiophenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate
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4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate
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4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate
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4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate
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4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate
Reactant of Route 6
4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate

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